methyl (2-hydroxypropyl)carbamate methyl (2-hydroxypropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 92633-41-5
VCID: VC7100829
InChI: InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)
SMILES: CC(CNC(=O)OC)O
Molecular Formula: C5H11NO3
Molecular Weight: 133.147

methyl (2-hydroxypropyl)carbamate

CAS No.: 92633-41-5

Cat. No.: VC7100829

Molecular Formula: C5H11NO3

Molecular Weight: 133.147

* For research use only. Not for human or veterinary use.

methyl (2-hydroxypropyl)carbamate - 92633-41-5

Specification

CAS No. 92633-41-5
Molecular Formula C5H11NO3
Molecular Weight 133.147
IUPAC Name methyl N-(2-hydroxypropyl)carbamate
Standard InChI InChI=1S/C5H11NO3/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)
Standard InChI Key OGRXQUOJBCQAGA-UHFFFAOYSA-N
SMILES CC(CNC(=O)OC)O

Introduction

Synthesis

Methyl (2-hydroxypropyl)carbamate is synthesized via the reaction between methyl carbamate and 2-hydroxypropyl alcohol. The synthesis typically involves:

  • Reaction Conditions:

    • Temperature: 608060-80^\circC

    • Pressure: Atmospheric or slightly elevated

    • Duration: Several hours for optimal yield

  • Catalysts: Acidic or basic catalysts may be used to accelerate the reaction.

Reaction Mechanism:

The hydroxyl group of 2-hydroxypropyl alcohol reacts with methyl carbamate, forming the desired product while minimizing by-products under controlled conditions.

Reactivity and Chemical Behavior

Methyl (2-hydroxypropyl)carbamate exhibits versatile reactivity due to its functional groups:

  • Nucleophilic/Electrophilic Behavior: Depending on the reaction context, it can act as either a nucleophile or an electrophile.

  • Reaction Influences:

    • pH: Acidic or basic environments can alter its reactivity.

    • Temperature: Higher temperatures may enhance reaction rates but risk decomposition.

    • Catalysts: Specific catalysts can direct reaction pathways.

Example Reactions:

  • Esterification: Reacts with acids to form esters.

  • Hydrolysis: Breaks down into simpler compounds under strong acidic or basic conditions.

Industrial Uses

  • Intermediate in Organic Synthesis: Used as a precursor for more complex molecules in pharmaceuticals and polymers.

  • Agricultural Chemicals: Incorporated into formulations for pesticides and herbicides due to its carbamate functionality.

Safety and Toxicity

While methyl (2-hydroxypropyl)carbamate exhibits moderate toxicity typical of carbamates, proper handling is essential:

  • Toxicological Profile:

    • Can cause irritation upon contact with skin or eyes.

    • Inhalation or ingestion may lead to mild systemic effects.

  • Safety Measures:

    • Use personal protective equipment (PPE).

    • Work in well-ventilated areas or fume hoods.

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